
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine
chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
7-Bromo-5-chloro-1H-pyrrolo[2,3-

c]pyridine

Cat. No.: B2876172 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-5-
chloro-1H-pyrrolo[2,3-c]pyridine

Executive Summary
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, an analogue of 5,7-dihalogenated 6-azaindole,

has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique

electronic and structural features, characterized by a fused pyrrole and pyridine ring system

with differentiated halogen substituents, render it an exceptionally versatile scaffold for the

synthesis of complex molecular architectures. This guide provides a comprehensive technical

overview of its core chemical properties, reactivity profile, synthesis, and strategic applications,

particularly in the development of targeted therapeutics like kinase inhibitors. The discussion is

tailored for researchers, chemists, and drug development professionals, offering field-proven

insights into the causality behind its synthetic utility and practical, validated protocols.

Core Physicochemical and Structural Properties
7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic compound

belonging to the azaindole family. Azaindoles are recognized as "privileged structures" in drug

discovery, acting as bioisosteres of indoles and purines, which allows them to modulate

biological processes effectively.[1] The strategic placement of bromine and chlorine atoms on

the pyridine ring segment creates distinct reactive centers, which is fundamental to its utility as

a synthetic intermediate.
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Molecular Structure
The foundational structure is a pyrrolo[2,3-c]pyridine core, which consists of a five-membered

pyrrole ring fused to a six-membered pyridine ring. The halogenation pattern—chlorine at

position 5 and bromine at position 7—is critical to its reactivity profile.
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Caption: Chemical Structure of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine.

Physicochemical Data
The following table summarizes the key physicochemical properties of the compound. This

data is essential for experimental design, including solvent selection, reaction temperature, and

purification strategies.

Property Value Source

CAS Number 945840-69-7 [2]

Molecular Formula C₇H₄BrClN₂ [2]

Molecular Weight 231.48 g/mol [2][3]

Appearance
Solid (Typically off-white to

light yellow powder)
General Knowledge

Density 1.9 ± 0.1 g/cm³ [2]

Boiling Point 393.3 ± 37.0 °C at 760 mmHg [2]

Flash Point 191.7 ± 26.5 °C [2]

LogP 2.27 [2]
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Synthesis and Reactivity
The synthetic value of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine lies in the differential

reactivity of its halogen atoms and the N-H proton of the pyrrole ring. This allows for sequential,

site-selective modifications, which is a cornerstone of modern synthetic strategy for building

complex drug candidates.

General Synthetic Approach
While proprietary industrial syntheses may vary, a common academic approach involves the

construction of the azaindole core followed by selective halogenation. The causality behind this

strategy is to introduce the less reactive chloro group first, followed by the more reactive bromo

group, or to leverage directing group effects to achieve the desired regiochemistry.

Caption: A generalized synthetic workflow for dihalogenated pyrrolopyridines.

Key Reactivity Insights
N-H Acidity and Protection: The pyrrole N-H proton is moderately acidic and can be

deprotonated with a suitable base.[4] This site is often protected during subsequent reactions

to prevent unwanted side reactions. Common protecting groups include Boc, SEM (2-

(trimethylsilyl)ethoxymethyl), or a simple sulfonyl group. The choice of protecting group is

critical and often dictated by the conditions of downstream reactions and the final

deprotection strategy.

Differential Halogen Reactivity for Cross-Coupling: The C-Br bond is generally more reactive

than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Sonogashira). This differential reactivity is the most powerful feature of this scaffold.

It allows for a selective reaction at the C7-Br position while leaving the C5-Cl position intact

for a subsequent, different coupling reaction. This provides a robust and efficient pathway to

introduce two different substituents onto the pyridine ring. Research on related 7-azaindoles

demonstrates that chemoselective Suzuki-Miyaura coupling at a C-2 iodo position can be

achieved in the presence of a C-4 chloro position, highlighting the feasibility of such selective

transformations.[5]

Electrophilic Substitution: The electron-rich pyrrole ring can be susceptible to electrophilic

substitution, typically at the C3 position. However, the presence of the electron-withdrawing
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pyridine ring and halogen atoms deactivates the system compared to simple pyrrole.

Experimental Protocol: N-Protection and Selective
Suzuki Coupling
The following protocol is a representative, self-validating system for utilizing 7-Bromo-5-
chloro-1H-pyrrolo[2,3-c]pyridine in a synthetic workflow. It demonstrates the principles of N-

H protection followed by selective cross-coupling.

Part A: N-H Protection with a Benzenesulfonyl Group

Setup: To a solution of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous

THF in a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

Activation: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should

cease.

Reaction: Add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.

Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours,

monitoring by TLC until the starting material is consumed.

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl

solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with

brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude residue by column chromatography on silica gel to yield the N-

protected product.

Part B: Chemoselective Suzuki-Miyaura Cross-Coupling at C7

Setup: In a reaction vessel, combine the N-protected 7-bromo-5-chloro-azaindole (1.0 eq),

the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

Solvent and Base: Add a degassed mixture of a solvent like 1,4-dioxane and an aqueous

solution of a base, typically 2M Na₂CO₃.
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Reaction: Heat the mixture under a nitrogen atmosphere at 80-100 °C for 6-12 hours,

monitoring by TLC or LC-MS. The choice of temperature and time depends on the reactivity

of the boronic acid.

Workup: After cooling to room temperature, dilute the mixture with water and extract with

ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄,

and concentrate.

Purification: Purify the crude product via column chromatography to obtain the C7-arylated,

C5-chlorinated intermediate, which is now ready for a second coupling reaction or other

modifications.

Applications in Medicinal Chemistry and Drug
Discovery
The 7-azaindole scaffold is a cornerstone in modern drug design, particularly in the field of

oncology.[6][7] Its ability to form key hydrogen bond interactions with protein kinase hinges

makes it an ideal framework for designing potent and selective inhibitors.[1][8]

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine serves as a high-value starting material for

building libraries of such inhibitors. The dihalogenated pattern allows for the systematic

exploration of the chemical space around the azaindole core, which is crucial for optimizing

potency, selectivity, and pharmacokinetic properties (ADME).

Key Therapeutic Areas:

Kinase Inhibitors: The azaindole scaffold is prevalent in inhibitors targeting a wide range of

kinases.[1] For instance, derivatives have been developed as potent and selective covalent

inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular

carcinoma.[9] The scaffold is also central to the discovery of novel PI3K inhibitors for cancer

therapy.[8]

Anticancer Agents: A broad review of 7-azaindole derivatives highlights their effectiveness as

anticancer agents, with substitutions at various positions of the ring system leading to potent

compounds.[7]
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Other CNS and Inflammatory Targets: The versatility of the azaindole core extends beyond

oncology, with derivatives showing activity as antagonists for receptors involved in

inflammation and agonists for nicotinic receptors.[6]

Synthetic Pathway Logic
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Caption: Logical workflow for drug discovery using the dihalogenated scaffold.

Safety, Handling, and Procurement
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Safety: Like many halogenated heterocyclic compounds, 7-Bromo-5-chloro-1H-pyrrolo[2,3-
c]pyridine should be handled with appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated

fume hood. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and toxicity

information.

Storage: Store in a tightly sealed container in a cool, dry place away from light and

incompatible materials.

Procurement: This compound is available from various commercial chemical suppliers. When

sourcing, it is crucial to obtain a certificate of analysis (CoA) to verify purity and identity, as

impurities can significantly impact the outcome of sensitive multi-step syntheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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